Sinensol G
Beschreibung
Sinensol G is a monomeric phenanthrene derivative isolated from Glycyrrhiza uralensis (licorice) and other related plant species. Structurally, it belongs to a class of hydroxybenzoyl-substituted phenanthrenes, characterized by a phenanthrene core with hydroxyl and benzoyl substituents at specific positions. Sinensol G was first identified by Fukai et al. (1991) in G. uralensis and has since been studied for its bioactive properties, including moderate inhibitory activity against hepatitis B e-antigen (HBeAg) in vitro . Its structure (R1 = H, R2 = hydroxybenzoyl, R3 = H) distinguishes it from other derivatives in the Sinensol family .
Eigenschaften
Molekularformel |
C20H22O3 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
7-methoxy-3-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C20H22O3/c1-12(2)4-5-14-9-17-13(10-18(14)21)6-7-15-8-16(23-3)11-19(22)20(15)17/h4,8-11,21-22H,5-7H2,1-3H3 |
InChI-Schlüssel |
WCNJIPCUWRSMHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=C2CCC3=C(C2=C1)C(=CC(=C3)OC)O)O)C |
Synonyme |
sinensol G |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Position : Sinensol G and Sinensol C both feature hydroxybenzoyl groups, but at different positions (R2 in Sinensol G vs. R3 in Sinensol C) .
- Functional Groups : Sinensol A and E are methoxylated (OMe) at R2, whereas Sinensol G is hydroxybenzoylated, suggesting divergent biological activities .
Pharmacological Activities
The table below compares reported bioactivities:
Q & A
Q. What are the established protocols for isolating Sinensol G from natural sources, and how can extraction efficiency be quantified?
To isolate Sinensol G, researchers should employ chromatographic techniques (e.g., HPLC or column chromatography) guided by phytochemical screening. Extraction efficiency can be quantified using mass balance calculations:
Extraction Yield (%) = (Mass of isolated Sinensol G / Initial mass of raw material) × 100
Validate purity via NMR and HPLC-MS, ensuring triplicate runs for reproducibility. Standardize protocols by referencing peer-reviewed isolation workflows for structurally similar compounds .
Q. How should researchers design controlled experiments to assess Sinensol G’s bioactivity while minimizing confounding variables?
- Variables : Define independent (e.g., concentration, exposure time) and dependent variables (e.g., IC50 values, gene expression).
- Controls : Include negative (solvent-only) and positive controls (reference compounds).
- Replication : Use ≥3 biological replicates with randomized sample processing.
- Statistical Power : Conduct a pilot study to determine sample size using power analysis (α=0.05, β=0.2) .
Q. What validated analytical techniques are recommended for structural characterization of Sinensol G, and how should data reproducibility be ensured?
- Core Techniques : NMR (¹H, ¹³C, 2D-COSY), HPLC-MS, and X-ray crystallography (if crystalline).
- Reproducibility :
Advanced Research Questions
Q. What statistical approaches are optimal for resolving contradictions in dose-response data across Sinensol G studies?
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.
- Sensitivity Analysis : Test if outliers or methodological differences (e.g., cell lines, assay protocols) drive discrepancies.
- Bayesian Modeling : Quantify uncertainty in EC50 estimates by incorporating prior data .
Q. How can multi-omics integration be systematically applied to elucidate Sinensol G’s mechanisms of action?
- Workflow :
- Transcriptomics : Identify differentially expressed genes via RNA-seq (|log2FC| >1, adj. p<0.05).
- Proteomics : Validate protein-level changes using TMT or SILAC labeling.
- Pathway Enrichment : Use tools like Metascape or STRING to map interacting pathways.
- Validation : Apply CRISPR/Cas9 knockouts or pharmacological inhibitors for key targets .
Q. What methodology should guide the development of structure-activity relationship (SAR) models for Sinensol G derivatives?
- Data Collection : Synthesize derivatives with systematic modifications (e.g., hydroxylation, methylation).
- Activity Profiling : Test derivatives in standardized assays (e.g., enzyme inhibition, cytotoxicity).
- Computational Modeling : Use QSAR tools (e.g., MOE, Schrödinger) to correlate structural descriptors (logP, polar surface area) with bioactivity. Validate models via leave-one-out cross-validation .
Methodological Guidelines for Data Presentation
-
Tables : Include mean ± SD, sample size (n), and p-values for key comparisons. Example:
Concentration (μM) Inhibition (%) SD n p-value 10 65.2 4.1 3 0.003 20 82.7 3.8 3 <0.001 -
Figures : Use error bars for biological replicates and annotate statistical significance (***p<0.001) .
Literature Review Strategies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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